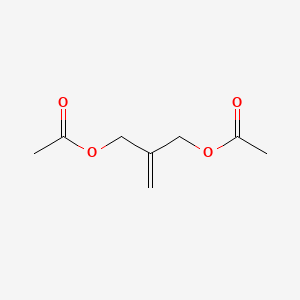

2-Methylenepropane-1,3-diyl diacetate

描述

属性

IUPAC Name |

2-(acetyloxymethyl)prop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(4-11-7(2)9)5-12-8(3)10/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAKGSJLTBVQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191197 | |

| Record name | 2-Methylenepropane-1,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-29-9 | |

| Record name | 1,3-Propanediol, 2-methylene-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylenepropane-1,3-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenepropane-1,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylenepropane-1,3-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENEPROPANE-1,3-DIYL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4VCG9QTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification of Methallyl Alcohol with Acetic Acid

The most straightforward and commonly reported method for preparing 2-methylenepropane-1,3-diyl diacetate involves the esterification of methallyl alcohol with acetic acid. This process typically uses an acid catalyst such as sulfuric acid to promote the reaction.

- Reaction Conditions:

- Catalyst: Sulfuric acid or other strong acid catalysts

- Temperature: 60–80°C

- Water removal: Continuous removal of water by distillation or azeotropic techniques to drive the equilibrium toward ester formation

- Mechanism: The hydroxyl groups of methallyl alcohol react with acetic acid, forming ester linkages and releasing water as a by-product.

- Industrial Scale: Large-scale production employs continuous reactors with efficient separation techniques such as distillation to maximize yield and purity while minimizing by-products.

- Outcome: High yield of this compound with clear, colorless product characteristics.

Oxidative Acetylation of Methallyl Acetate with Acetic Acid under Oxygen Atmosphere

An alternative and more specialized method involves the reaction of methallyl acetate with acetic acid in the presence of oxygen and a catalyst in an autoclave reactor.

- Reaction Setup:

- Catalyst: Specific catalyst (1.3 g used in example)

- Reactants: 8 g methallyl acetate, 40 g acetic acid

- Atmosphere: Oxygen/nitrogen mixture (8/92 molar ratio)

- Pressure: Initially 20 atm, raised to 90 atm during reaction

- Temperature: 140°C

- Reaction Time: 5 hours

- Stirring and continuous gas flow (200 mL/min) maintained

- Results:

- Methallyl acetate conversion: 99%

- Selectivity to this compound: 61%

- Yield: 7.3 g (42 mmol)

- Production efficiency: 1.14 g product per g catalyst per hour

- Advantages: This method allows for high conversion and reasonable selectivity under controlled oxidative conditions, suitable for industrial applications where oxygen can be used as an oxidant.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Temperature (°C) | Pressure (atm) | Yield/Selectivity | Notes |

|---|---|---|---|---|---|---|

| Esterification of Methallyl Alcohol | Methallyl alcohol + Acetic acid | Sulfuric acid catalyst | 60–80 | Atmospheric | High yield (not specified) | Water removal critical to drive reaction |

| Oxidative Acetylation of Methallyl Acetate | Methallyl acetate + Acetic acid | Catalyst, O2/N2 (8/92), autoclave | 140 | 20–90 | 61% selectivity, 99% conversion | 5-hour reaction, continuous gas flow |

Additional Notes on Preparation and Reaction Mechanisms

- The ester linkages in this compound are susceptible to hydrolysis under acidic or basic conditions, reverting to methallyl alcohol and acetic acid. This property is important for purification and downstream chemical transformations.

- The compound can also undergo oxidation and substitution reactions, which are relevant in synthetic organic chemistry but less directly related to its initial preparation.

- Industrial processes optimize temperature, catalyst loading, and water removal to maximize product purity and yield while minimizing by-products and energy consumption.

Research Findings and Industrial Relevance

- The oxidative acetylation method demonstrates that controlled oxygen pressure and catalyst choice significantly influence conversion rates and selectivity, offering a scalable route for industrial synthesis.

- Esterification remains the foundational synthetic route due to its simplicity and high efficiency when optimized with appropriate catalysts and reaction conditions.

- Continuous removal of water is a key factor in shifting equilibrium toward ester formation, a consideration critical in reactor design and process engineering.

This detailed analysis of preparation methods for this compound integrates reaction conditions, catalysts, yields, and industrial considerations, providing a comprehensive resource for chemists and chemical engineers working with this compound.

化学反应分析

Types of Reactions

2-Methylenepropane-1,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methallyl alcohol and acetic acid.

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Methallyl alcohol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Reactions

2-Methylenepropane-1,3-diyl diacetate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to undergo several chemical reactions:

- Ester Hydrolysis : It can be hydrolyzed to yield methallyl alcohol and acetic acid, which are essential building blocks in organic synthesis.

- Polymer Production : The compound is utilized in the production of polyesters and polyurethanes, enhancing their properties for industrial applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Hydrolysis | Methallyl alcohol + Acetic acid | Catalyzed by enzymes or acids |

| Polymerization | Polyesters/Polyurethanes | Used as a monomer or co-monomer |

| Substitution | Various substituted esters | Dependent on nucleophile used |

Biological Applications

In biological research, this compound has been investigated for its potential in drug delivery systems due to its ester linkages. These linkages can be cleaved enzymatically, allowing for controlled release of active pharmaceutical ingredients.

Case Study: Ester Hydrolysis in Enzyme Studies

A study demonstrated the use of this compound in examining enzyme-catalyzed hydrolysis. The results indicated that the compound's ester bonds are susceptible to enzymatic cleavage, making it a useful model substrate for understanding enzyme kinetics and mechanisms .

Industrial Applications

The compound is also significant in various industrial contexts:

- Production of Resins : It is used in manufacturing unsaturated polyester resins for composite materials.

- Adhesives and Coatings : Its properties enhance the performance of adhesives and coatings used in construction and manufacturing.

Table 2: Industrial Uses of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Resins | Used in unsaturated polyester resins | Improved mechanical properties |

| Coatings | Enhances durability of coatings | Better adhesion and weather resistance |

| Adhesives | Acts as a component in adhesive formulations | Increased bond strength |

Table 3: Synthesis Conditions for this compound

| Parameter | Value |

|---|---|

| Temperature | 60-80°C |

| Catalyst | Sulfuric acid |

| Reaction Type | Esterification |

Table 4: Comparison with Analogous Compounds

| Compound | Structure | Applications |

|---|---|---|

| Methallyl acetate | One acetate group | Solvent and intermediate |

| 2-Methylene-1,3-propanediol | Hydroxyl groups instead | Used in polymer production |

| 1,3-Diacetoxyacetone | Two acetate groups | Solvent and reagent |

作用机制

The mechanism of action of 2-methylenepropane-1,3-diyl diacetate involves its hydrolysis to methallyl alcohol and acetic acid. The ester linkages are susceptible to cleavage by hydrolytic enzymes or chemical catalysts. The resulting methallyl alcohol can undergo further metabolic processes, while acetic acid is a common metabolic intermediate.

相似化合物的比较

Propane-1,3-diyl Diacetate (CAS: 628-66-0)

- Structure : Lacks the methylene group at the 2-position, resulting in a fully saturated propane backbone with acetyloxy groups at the 1- and 3-positions.

- Molecular Formula : C₇H₁₂O₄.

- Applications: Used as a solvent or reagent in organic synthesis (e.g., esterification reactions).

(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate

- Structure : A polyacetylene with conjugated double and triple bonds, acetyloxy groups at the 1- and 3-positions, and a complex unsaturated backbone.

- Applications: Found in Atractylodis Rhizoma, this compound exhibits pharmacological properties, including anti-inflammatory and antibacterial effects .

- Stability : Demonstrates stability in biosamples under freeze-thaw cycles and long-term storage, unlike the synthetic 2-methylenepropane derivative .

2-Hydroxypropane-1,3-diyl Diacetate

- Structure : Features a hydroxyl (-OH) group at the 2-position instead of the methylene group.

- Applications : Functions as a reagent in esterification and coupling reactions (e.g., synthesis of benzo[d]oxazole derivatives). The hydroxyl group enhances polarity, making it more soluble in aqueous systems compared to 2-methylenepropane-1,3-diyl diacetate .

Comparative Analysis of Key Properties

Catalytic Performance Comparison

- This compound : Forms dinuclear NHC-Ag(I) complexes that catalyze A³-coupling reactions with yields unaffected by substituents on the NHC ligands. This suggests robustness in diverse catalytic conditions .

- Alkyl-Bridged Analogues : Alkyl-bridged bis(NHC) ligands (e.g., propane-1,3-diyl derivatives) are less studied but generally show lower catalytic efficiency due to reduced electron-donating capacity compared to alkenyl-bridged systems .

Pharmacokinetic and Stability Differences

- (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate : Exhibits rapid absorption and distribution in tissues (e.g., liver, kidneys) after oral administration. Processing methods (e.g., stir-frying) reduce its extraction efficiency, highlighting sensitivity to thermal degradation .

- This compound: No pharmacokinetic data available, as it is primarily used in synthetic chemistry.

生物活性

2-Methylenepropane-1,3-diyl diacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₄. Its structure features methylene linkages and acetate functional groups, which contribute to its reactivity and biological properties.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by disrupting critical signaling pathways.

- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro experiments have demonstrated the compound's effects on different cell lines. Below is a summary of findings related to its biological activity:

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound. Notably, animal models have been employed to assess its antitumor efficacy and safety profile.

- Antitumor Efficacy : In murine models, administration of the compound resulted in decreased tumor size and improved survival rates compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Case Study on Cancer Treatment : A study involving a specific cancer type showed that treatment with the compound led to a significant reduction in tumor growth markers.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

常见问题

Q. 1.1. What are the standard synthetic routes for preparing 2-methylenepropane-1,3-diyl diacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification or transesterification reactions. For example, glycerol acetylation with acetic acid using heterogeneous catalysts (e.g., Amberlyst-15, sulfated alumina) under reflux conditions (110–130°C) achieves moderate yields (~34–59%) . Key variables include molar ratios (e.g., acetic acid/glycerol = 9:1), catalyst loading (5–15 g/dm³), and reaction time (3–24 hours). Optimization studies suggest that supercritical CO₂ conditions enhance reaction efficiency by improving mass transfer .

Q. 1.2. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For instance, ¹H NMR peaks at δ 2.11 (s, 6H) and δ 4.43 (m, 4H) confirm acetyl and methylene protons, respectively . Gas chromatography-mass spectrometry (GC-MS) with DB-WAX or HP-1 columns quantifies reaction products and detects impurities (e.g., monoacetin, diacetin) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is also used for purity assessment .

Q. 1.3. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored sealed under inert gas (N₂/Ar) at room temperature. Prolonged exposure to light or acidic/basic environments accelerates hydrolysis, degrading it into acetic acid and glycerol derivatives . Stability studies recommend storage in amber glass vials with desiccants like molecular sieves .

Advanced Research Questions

Q. 2.1. How can reaction mechanisms involving this compound be elucidated, particularly its role as a diradical intermediate?

The compound’s diradical structure (CH₂=C(CH₂OAc)₂) facilitates unique reactivity in polymerization and cycloaddition reactions. Electron paramagnetic resonance (EPR) spectroscopy detects transient diradical intermediates during thermal decomposition (120–150°C) . Computational studies (DFT/B3LYP) model its spin density distribution, revealing stabilization via conjugation between the methylene group and acetate moieties .

Q. 2.2. What catalytic systems are most effective for selective acetylation of glycerol to this compound, and how do they compare?

Heterogeneous acid catalysts (e.g., sulfated Fe-Sn-Ti materials) show >80% selectivity under mild conditions (80°C, 30 min) . Homogeneous catalysts like phosphomolybdic acid require higher temperatures (105–120°C) but achieve faster kinetics. Comparative studies highlight trade-offs: heterogeneous systems offer easier separation, while homogeneous catalysts provide higher turnover frequencies (TOF) .

Q. 2.3. How can researchers resolve discrepancies in reported solubility and log P values for this compound?

Conflicting solubility data (e.g., 62.8–124 mg/mL in water) arise from variations in measurement methods (e.g., ESOL vs. Ali models). Standardized protocols using shake-flask or chromatographic techniques (e.g., HPLC with a C18 column) are recommended. Consensus log P values (~0.12) reconcile differences between iLOGP (1.88) and XLOGP3 (-0.61) predictions .

Q. 2.4. What methodologies are used to assess the biological activity of this compound, and how reliable are these assays?

Antimicrobial activity is evaluated via broth microdilution (MIC assays) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Recent studies report MIC values of 64–128 µg/mL, though results vary due to compound purity and assay conditions (e.g., pH, temperature) . LC-MS/MS quantifies metabolic byproducts to validate activity .

Q. 2.5. How do solvent systems and reaction scales impact the reproducibility of this compound synthesis?

Pilot-scale studies (500 mL reactors) using toluene or butyl acetate as azeotropic agents achieve consistent yields (~59%) by removing water via Dean-Stark traps . Solvent-free systems under vacuum (33 Torr) reduce side reactions but require precise temperature control (±2°C) to avoid decomposition .

Methodological Challenges and Solutions

3.1. Addressing Low Yields in Transesterification Reactions

Low yields (<30%) often stem from incomplete glycerol conversion. Solutions include:

- Using excess acetic acid (molar ratio >12:1) to shift equilibrium .

- Incorporating mesoporous catalysts (e.g., SBA-15-supported tungstophosphoric acid) to increase surface area and active sites .

3.2. Mitigating Diastereomer Formation During Synthesis

Racemization at the methylene center can occur under acidic conditions. Chiral HPLC (Chiralpak AD-H column) or 2D NOESY NMR resolves diastereomers, while asymmetric catalysis (e.g., BINOL-derived phosphoric acids) enforces stereocontrol .

Data Contradictions and Validation

- Solubility: ESOL models predict "very soluble" (124 mg/mL), while experimental data suggest "soluble" (85.7 mg/mL) . Validate via saturation shake-flask assays.

- Catalytic Efficiency: Conflicting TOF values (e.g., Amberlyst-15 vs. sulfated alumina) require side-by-side testing under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。